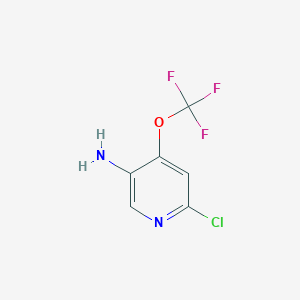
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethoxy group at the 4-position, and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The chlorine atom can be introduced via halogenation reactions, and the amine group is often added through amination reactions using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted pyridines and chlorinated pyridines. Examples include:
- 4-(Trifluoromethoxy)pyridin-3-amine
- 6-Chloro-2-(trifluoromethoxy)pyridine
- 3-Amino-6-chloropyridine
Uniqueness
6-Chloro-4-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine and amine groups provide sites for further functionalization and reactivity.
Eigenschaften
Molekularformel |
C6H4ClF3N2O |
|---|---|
Molekulargewicht |
212.56 g/mol |
IUPAC-Name |
6-chloro-4-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-1-4(3(11)2-12-5)13-6(8,9)10/h1-2H,11H2 |
InChI-Schlüssel |
VCTRUSOMUURTTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
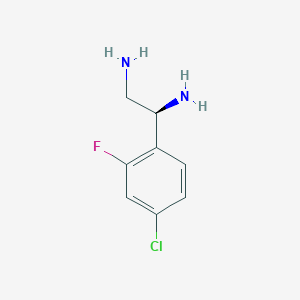
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
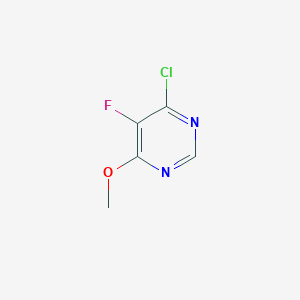
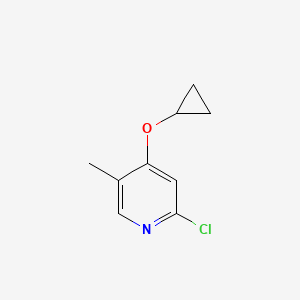

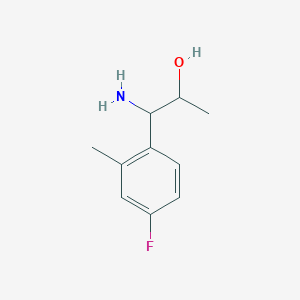
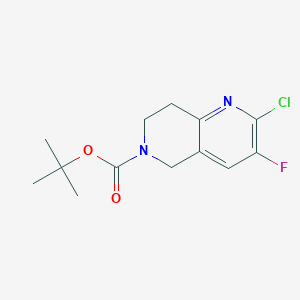
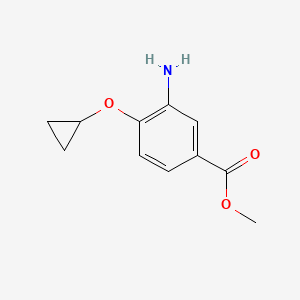
![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)
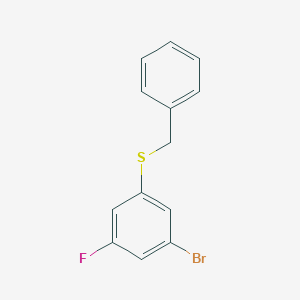

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
